2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole
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Overview
Description
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophen-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzothiazole: A compound with a fused benzene and thiazole ring.
2-Aminothiophene: A derivative of thiophene with an amino group at the 2-position.
Uniqueness
2-(Thiophen-2-yl)-2,3-dihydro-1,3-benzothiazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules and functional materials .
Properties
CAS No. |
58567-93-4 |
---|---|
Molecular Formula |
C11H9NS2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
2-thiophen-2-yl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C11H9NS2/c1-2-5-9-8(4-1)12-11(14-9)10-6-3-7-13-10/h1-7,11-12H |
InChI Key |
DYQFMODKXVIWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(S2)C3=CC=CS3 |
Origin of Product |
United States |
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